molecular formula CH5N3 B092328 Guanidine CAS No. 113-00-8

Guanidine

Cat. No. B092328
CAS RN: 113-00-8
M. Wt: 59.07 g/mol
InChI Key: ZRALSGWEFCBTJO-UHFFFAOYSA-N
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Description

Guanidine compounds are recognized for their strong basicity and nucleophilic properties, which have been extensively utilized in various chemical reactions and biological activities. They are found in natural products, pharmaceuticals, and cosmetic ingredients, and their synthesis and applications have been a subject of significant research interest .

Synthesis Analysis

The synthesis of guanidine and its derivatives has been explored through various methods. One approach involves the reaction of amino-NHC with carbodiimide to produce guanidine-linked NHC complexes, which have shown utility in borylation reactions . Another method describes the synthesis of polycyclic guanidines via cyclocondensation reactions of N-amidinyliminium ions, which proceed through a stepwise pathway . Additionally, the catalytic addition of amines to carbodiimides has been highlighted as an atom-economical alternative to classical synthesis methods .

Molecular Structure Analysis

Guanidine's molecular structure allows for the formation of guanidinium (conjugate acid) and guanidinate (conjugate base) species, which exhibit unique physical, electronic, and chemical properties. Bicyclic guanidines, in particular, have a rigid framework that imparts distinctive features, making them suitable for applications in organocatalysis and as ligands in coordination compounds .

Chemical Reactions Analysis

Guanidines act as nucleophilic catalysts in various reactions, including hydrogen bonding interactions that can activate both nucleophiles and electrophiles. The versatility of guanidine compounds is further demonstrated in their ability to catalyze asymmetric Michael reactions, where bifunctional guanidines enable dual activation of substrates 10. The chemistry of guanidines also includes their use as chiral auxiliaries and in the formation of aziridine-2-carboxylates .

Physical and Chemical Properties Analysis

The guanidine functional group defines the chemical and physicochemical properties of many biologically active compounds. Guanidine derivatives are known for their hydrophilic nature and strong basicity, which contribute to their wide range of therapeutic applications. These properties have been exploited in the development of drugs targeting the central nervous system, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as in the design of transporters and vectors .

Scientific Research Applications

  • Disinfection : Guanidine disinfectants exhibit potent antimicrobial properties, particularly against Legionella pneumophila, demonstrating effectiveness in both solution and aerosol forms (Tian Zhong-me, 2014).

  • Therapeutic Applications : Guanidine derivatives, including small peptides and peptidomimetics, have been explored for their potential in treating various diseases. They have been investigated for applications in central nervous system disorders, anti-inflammatory therapies, diabetes treatment, and chemotherapy (F. Sa̧czewski & Łukasz Balewski, 2013).

  • Synthesis and Applications : Guanidines have been used as accelerators in polymer vulcanization and have shown promising applications in biomedical and catalytic fields. The synthesis methods for guanidines have evolved to meet these diverse applications (Shaista Tahir, A. Badshah, & Raja Azadar Hussain, 2015).

  • Pharmacological Properties : Guanidine derivatives play a significant role in medicine, with applications ranging from treatment of diseases to being components in pharmaceuticals and cosmetic ingredients. Their pharmacological properties and therapeutic uses are of high importance in drug discovery processes (F. Sa̧czewski & Łukasz Balewski, 2009).

  • Neuromuscular Diseases Therapy : Guanidine and its derivatives have been used in the treatment of neuromuscular diseases like myasthenic syndrome of Lambert-Eaton and botulism. They function by inhibiting voltage-gated potassium channels, enhancing the release of acetylcholine in the synaptic cleft (J. Kalia & K. Swartz, 2011).

  • Multicomponent Chemical Reactions : Guanidine and its salts have been employed as catalysts or solvents in multicomponent reactions, aiding in the synthesis of various chemical compounds including diazines, triazines, and macroheterocycles (M. Rahimifard & Ghodsi Mohammadi Ziarani, 2013).

  • Biological Applications : Guanidines have found use in biological applications such as DNA minor groove binders, kinase inhibitors, and as antagonists of α2-noradrenaline receptors. Their synthesis and applications in biology highlight their versatility in chemical and medicinal fields (J. Shaw, D. H. Grayson, & I. Rozas, 2015).

  • Biological Fluid Analysis : Guanidine hydrochloride has been utilized for converting water in biological fluids to carbon dioxide for oxygen isotope ratio measurements, demonstrating its utility in analytical chemistry applications (W. Wong, L. S. Lee, & P. Klein, 1987).

Safety And Hazards

Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

properties

IUPAC Name

guanidine
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InChI

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZRALSGWEFCBTJO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH5N3
Record name Guanidine
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Related CAS

133216-37-2, Array
Record name Guanidine, homopolymer
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Record name Guanidine
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DSSTOX Substance ID

DTXSID0023117
Record name Guanidine
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Molecular Weight

59.07 g/mol
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Physical Description

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid
Record name Guanidine
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Solubility

In water, 1,840 mg/L at 25 °C, 829 mg/mL
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Vapor Pressure

4.1 [mmHg]
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Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/, Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/
Record name GUANIDINE
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Product Name

Guanidine

Color/Form

Deliquescent crystalline mass

CAS RN

113-00-8, 50-01-1
Record name Guanidine
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Melting Point

50 °C, 182.3 °C
Record name Guanidine
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Record name Guanidine
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Synthesis routes and methods I

Procedure details

Lead cyanamide (3.0 g.) was added to a solution of N-methyl-N'-[2-((4-methyl-5-imidazolyl)methylthio)ethylthiourea (2.44 g.) in acetonitrile (50 ml.). Dimethylformamide (20 ml.) was added subsequently and the suspension was heated under reflux, with stirring for 24 hours. Filtration, followed by concentration under reduced pressure and purification of the product by chromatography on a column of silica gel with acetonitrile as eluant and recrystallisation from the same solvent afforded N-cyano-N'-methyl-N"-[2-((4-methyl-5-imidazolyl)-methylthio)ethyl]guanidine, methylthio)ethyl]guanidine, m.p. 139°-141°. (Found: C, 47.3; H, 6.6; N, 33.4; S, 12.6. C10N16N6S requires: C, 47.6; H, 6.4; N, 33.3; S, 12.7).
Quantity
3 g
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reactant
Reaction Step One
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2.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Pyridonyl guanidine compound (Z)—N-(((3-chloro-4-fluorobenzyl)amino)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide was prepared based on the procedures described in Example 1. Then, (Z)-N-(((3-chloro-4-fluorobenzyl)amino)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide (0.1 g, 0.214 mmol) was dissolved in pyridine (1 mL) with 4-dimethylaminopyridine (0.026 g, 0.214 mmol) under nitrogen at room temperature and acetic anhydride was added (0.022 g, 0.214 mmol). The reaction mixture was stirred at room temperature for 4 h forming a thick white slurry. Analysis by RP-HPLC indicated a ˜1:1 mixture of starting material and product. Additional pyridine (approximately 0.5 mL) and acetic anhydride (˜10 uL) were added. Stirring was continued for another 4 h then the mixture was diluted with water and ethyl acetate. Saturated aqueous NH4Cl was added to the mixture and the layers were separated. The organic layer was washed with water then brine and dried (MgSO4). Chromatography, eluting with 30-50% ethyl acetate in hexanes, gave a white solid which was triturated with diethyl ether to provide (E)-N—((N-(3-chloro-4-fluorobenzyl)acetamido)((6-hydroxypyridin-2-yl)amino)methylene)-4-(trifluoromethyl)benzamide (52 mg, 48%).
Quantity
10 μL
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reactant
Reaction Step One
Quantity
0.5 mL
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solvent
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Quantity
1 mL
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solvent
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0.026 g
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catalyst
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Synthesis routes and methods III

Procedure details

Lead cyanamide (3.0 g.) was added to a solution of N-methyl-N'-[2-((4-methyl-5-imidazolyl)methylthio)ethyl]thiourea (2.44 g.) in acetonitrile (50 ml.). Dimethylformamide (20 ml.) was added subsequently and the suspension was heated under reflux, with stirring, for 24 hours. Filtration, followed by concentration under reduced pressure and purification of the product by chromatography on a column of silica gel with acetonitrile as eluant and recrystallisation from the same solvent afforded N-cyano-N'-methyl-N"-[2-((4-methyl-5-imidazolyl)-methylthio)ethyl]guanidine, methylthio)ethyl]guanidine, m.p. 139°-141°. (Found: C, 47.3; H, 6.6; N, 33.4; S, 12.6. C10N16N6S requires: C, 47.6; H, 6.4; N, 33.3; S, 12.7).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Besides it is known that in the action of cyanogen chloride on dimethylamine under pressure at a temperature of 130° to 180° C. in a water nonmiscible organic solvent 1,1,3,3-tetramethyl guanidine is formed (German Pat. No. 1,958,095). If it is attempted to react cyanogen chloride in a corresponding manner with ammonia to produce guanidine or guanidine hydrochloride there are not obtained satisfactory yields.
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Synthesis routes and methods V

Procedure details

A mixture of N-(3-ethylphenyl)-N-methylcyanamide (520 mg, 3.3 mmol), 2,5-dichloroaniline hydrochloride (600 mg, 3 mmol), and chlorobenzene (2 mL) were combined in a dry round bottom flask equipped with a water cooled condenser under nitrogen and placed in a preheated oil bath (150-160° C.). The reaction mixture was heated for 4 hours. After cooling, the crude reaction product was purified by crystallization from chlorobenzene/diethylether. The resulting crystals were collected by filtration, washed with diethylether, and dried in a vacuum oven (40° C., 15 hours) to yield the title compound, N-(3-ethylphenyl)-N-methyl-N'-(2,5-dichlorophenyl)guanidine hydrochloride, as a white solid (760 mg, 72% yield).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidine
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Guanidine
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Citations

For This Compound
407,000
Citations
T Ishikawa - Chemical and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
Guanidines are categorized as strong organobases; however, their catalytic utility in organic synthesis has not been discussed thoroughly. The author’s group has extensively and …
Number of citations: 123 www.jstage.jst.go.jp
F Saczewski, Ł Balewski - Expert opinion on therapeutic patents, 2009 - Taylor & Francis
… guanidine group defines chemical and physicochemical properties of many compounds of medical interest and guanidine-… and therapeutic uses of simple guanidine derivatives, cyclic …
Number of citations: 150 www.tandfonline.com
P Selig - Synthesis, 2013 - thieme-connect.com
An overview of the most commonly used guanidine organocatalysts and their applications in organic synthesis is presented. Privileged structures of open, monocyclic and bicyclic …
Number of citations: 164 www.thieme-connect.com
ED Raczyńska, MK Cyrański… - Journal of physical …, 2003 - Wiley Online Library
… of guanidine in the gas phase. These effects are, however, insufficient to explain the basicity of guanidine … The intrinsic (gas-phase) basicity of guanidine is close to that of triethylamine. …
Number of citations: 150 onlinelibrary.wiley.com
WA Rightsel, JR Dice, RJ McAlpine, EA Timm… - Science, 1961 - science.org
It has been found that soluble guanidine salts show an antiviral effect on poliovirus and on some other enteroviruses. The activity was first detected in a cell culture screening system …
Number of citations: 155 www.science.org
AK Bhuyan - Biochemistry, 2002 - ACS Publications
The urea, guanidine hydrochloride, salt, and temperature dependence of the rate of dissociation of CO from a nonequilibrium state of CO-bound native ferrocytochrome c has been …
Number of citations: 204 pubs.acs.org
F Sączewski, Ł Balewski - Expert opinion on therapeutic patents, 2013 - Taylor & Francis
Introduction: Compounds incorporating guanidine moiety have … Moreover, guanidine functional group is found in natural … of newly synthesized guanidine-containing compounds …
Number of citations: 91 www.tandfonline.com
X Fu, CH Tan - Chemical Communications, 2011 - pubs.rsc.org
… arginine is a guanidine and this … Guanidine is one of the most basic organobases and has drawn much attention recently due to its prominent role in organocatalysis. Chiral guanidine …
Number of citations: 205 pubs.rsc.org
L Heys, CG Moore, PJ Murphy - Chemical Society Reviews, 2000 - pubs.rsc.org
… Marine natural products possessing guanidine functionalities … This review discusses the isolation of several guanidine … A to abiotic guanidine based anionic receptor molecules. …
Number of citations: 319 pubs.rsc.org
K Kawahara, C Tanford - Journal of Biological Chemistry, 1966 - ureaknowhow.com
… Our density measurements for guanidine hydrochloride solo tions at 25 fit the empirical equation … In other words, the addition of x M urea or guanidine hydrochloride to, say, 5 M …
Number of citations: 626 ureaknowhow.com

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